methyl (2S)-3-amino-2-methylpropanoate hydrochloride
CAS No.: 168828-17-9
Cat. No.: VC11599174
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168828-17-9 |
|---|---|
| Molecular Formula | C5H12ClNO2 |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | methyl (2S)-3-amino-2-methylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
| Standard InChI Key | RVPWGKBKRYTOHJ-WCCKRBBISA-N |
| Isomeric SMILES | C[C@@H](CN)C(=O)OC.Cl |
| Canonical SMILES | CC(CN)C(=O)OC.Cl |
Introduction
Chemical Structure and Stereochemical Features
The compound’s IUPAC name, methyl (2S)-3-amino-2-methylpropanoate hydrochloride, reflects its esterified carboxylic acid group, tertiary amine, and hydrochloride salt form. The stereochemistry at the second carbon (S-configuration) is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.
Table 1: Key Structural and Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | methyl (2S)-3-amino-2-methylpropanoate;hydrochloride |
| SMILES Notation | CC@@HC(=O)OC.Cl |
| InChI Key | RVPWGKBKRYTOHJ-WCCKRBBISA-N |
| Stereochemistry | S-configuration at C2 |
The crystal structure and hydrogen-bonding network of the hydrochloride salt enhance its stability, making it suitable for storage and handling in laboratory settings.
Synthesis and Preparation Methods
The synthesis of methyl (2S)-3-amino-2-methylpropanoate hydrochloride typically begins with the preparation of a chiral amine intermediate, followed by esterification and salt formation. Source outlines a generalized pathway:
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Amine Intermediate Formation: Protection of the amino group in 2-methyl-L-alanine derivatives.
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Esterification: Reaction with methanol under acidic conditions to form the methyl ester.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A patent (Source ) describes a diazotization reaction for synthesizing structurally related α-hydroxy acids, which could inform alternative routes for this compound. For instance, using 2-methyl-L-phenylalanine hydrochloride as a starting material, diazotization with sodium nitrite in 1,4-dioxane and dilute sulfuric acid achieves configurational retention while avoiding toxic reagents like cyanides .
Table 2: Comparative Synthesis Strategies
Physicochemical Properties
The compound exists as a white to light yellow crystalline solid with a melting point of approximately 181°C (based on analog data from Source ). Its solubility profile favors polar solvents such as water, methanol, and ethyl acetate, while it remains insoluble in nonpolar solvents like petroleum ether. The hydrochloride salt form enhances water solubility, facilitating its use in aqueous reaction conditions .
Table 3: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Stability Notes |
|---|---|---|
| Water | >50 | Stable at pH 2–4; hydrolyzes in basic conditions |
| Methanol | >100 | Stable at room temperature |
| Ethyl Acetate | 10–20 | Limited solubility |
Applications in Organic Synthesis
The compound’s reactive functional groups (ester and amine) make it a versatile intermediate:
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Peptide Synthesis: Used to introduce chiral centers into peptide backbones.
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Catalysis: As a ligand in asymmetric catalysis for C–C bond-forming reactions.
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Prodrug Development: Ester hydrolysis in vivo can release active carboxylic acid drugs.
Source ’s methodology for related compounds demonstrates scalability, achieving an 85% yield via diazotization and extraction . This efficiency underscores its industrial potential.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | CAS No. | Key Differences |
|---|---|---|
| Methyl 2-amino-2-methylpropanoate HCl | 15028-41-8 | No stereogenic center; simpler structure |
| (S)-2-Hydroxy-3-o-methylpropanoic acid | N/A | Carboxylic acid; hydroxyl group |
The absence of a hydroxyl group in methyl (2S)-3-amino-2-methylpropanoate hydrochloride reduces its polarity compared to α-hydroxy acids, altering its metabolic pathways and receptor affinities .
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